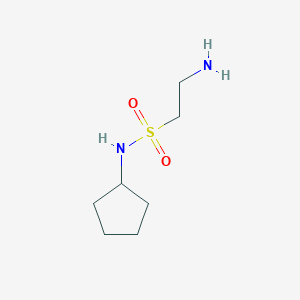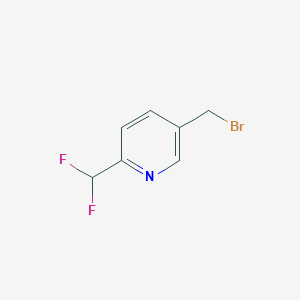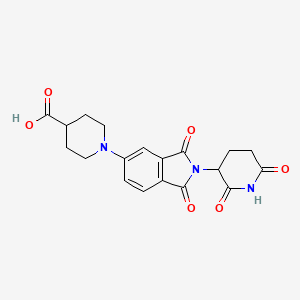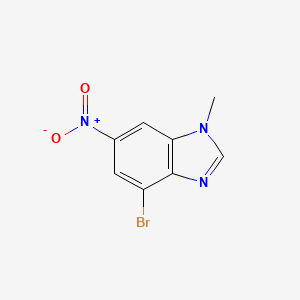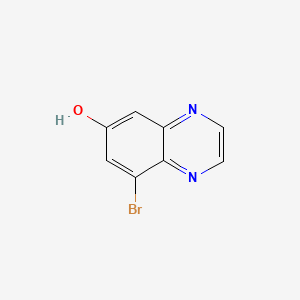
2-Cyano-6-(trifluoromethyl)phenylisothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-6-(trifluoromethyl)phenylisothiocyanate is an organic compound with the molecular formula C9H3F3N2S and a molecular weight of 228.1937296 g/mol . This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and an isothiocyanate group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-(trifluoromethyl)phenylisothiocyanate typically involves the reaction of 2-Cyano-6-(trifluoromethyl)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and control the reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-6-(trifluoromethyl)phenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Addition Reactions: The cyano and trifluoromethyl groups can undergo addition reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile under controlled temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield thiourea derivatives .
Applications De Recherche Scientifique
2-Cyano-6-(trifluoromethyl)phenylisothiocyanate has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Cyano-6-(trifluoromethyl)phenylisothiocyanate involves the interaction of its functional groups with molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The cyano and trifluoromethyl groups contribute to the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Cyano-6-(trifluoromethyl)phenylisothiocyanate include:
- 2-Cyano-4-(trifluoromethyl)phenylisothiocyanate
- 2-Cyano-5-(trifluoromethyl)phenylisothiocyanate
- 2-Cyano-3-(trifluoromethyl)phenylisothiocyanate
Uniqueness
This compound is unique due to the specific positioning of its functional groups on the phenyl ring, which influences its reactivity and applications. The combination of the cyano, trifluoromethyl, and isothiocyanate groups provides distinct chemical properties that are valuable in various research and industrial contexts .
Propriétés
Formule moléculaire |
C9H3F3N2S |
|---|---|
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
2-isothiocyanato-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H3F3N2S/c10-9(11,12)7-3-1-2-6(4-13)8(7)14-5-15/h1-3H |
Clé InChI |
HAXQTOALQRCWOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(F)(F)F)N=C=S)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13921862.png)
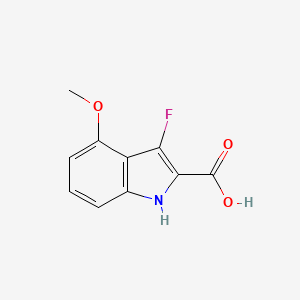

![2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13921876.png)

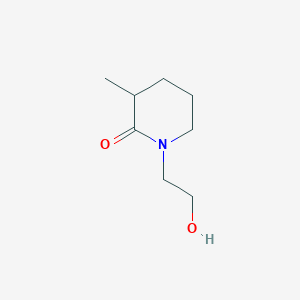
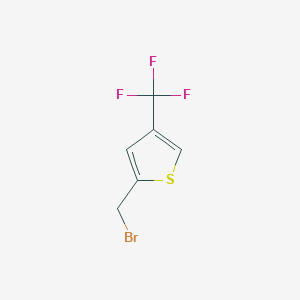
![1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL](/img/structure/B13921905.png)

